Structural Advantage in MDM2-p53 Antagonism: Pharmacophore Comparison with Unsubstituted Pyrrolidine-2-carboxamide
1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide contains a 2-aminobenzyl substituent that is a recognized pharmacophore for MDM2 antagonism, a feature absent in unsubstituted pyrrolidine-2-carboxamide (L-prolinamide, CAS 7531-52-4). Patent WO-2011061139-A1 establishes that pyrrolidine-2-carboxamide derivatives bearing N-aryl or N-heteroaryl groups are potent MDM2-p53 interaction inhibitors, while the unsubstituted core lacks this activity [1].
| Evidence Dimension | MDM2-p53 antagonism (pharmacophore presence) |
|---|---|
| Target Compound Data | Contains 2-aminobenzyl pharmacophore required for MDM2 binding |
| Comparator Or Baseline | L-prolinamide (unsubstituted pyrrolidine-2-carboxamide): lacks N-aryl substitution; no reported MDM2 antagonism |
| Quantified Difference | Presence vs. absence of critical pharmacophore; activity not quantifiable due to lack of direct assay data for target compound |
| Conditions | Structural analysis and patent class definitions (WO-2011061139-A1) |
Why This Matters
Procurement for MDM2-p53 pathway research requires the N-aryl pharmacophore; unsubstituted analogs will not engage this target and constitute a failed experiment.
- [1] Ding Q, Jiang N, Liu JJ, Zhang J, Zhang Z, inventors; Hoffmann-La Roche Inc., assignee. Substituted pyrrolidine-2-carboxamides. Patent WO-2011061139-A1. 2011 May 26. View Source
